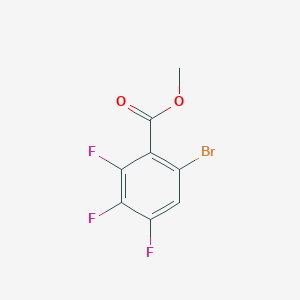

Methyl 6-bromo-2,3,4-trifluorobenzoate

Description

BenchChem offers high-quality Methyl 6-bromo-2,3,4-trifluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2,3,4-trifluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2,3,4-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSGBYHEYYSGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 6-bromo-2,3,4-trifluorobenzoate

The following technical guide details the properties, synthesis, and application of Methyl 6-bromo-2,3,4-trifluorobenzoate , a critical fluorinated building block in modern medicinal chemistry.

CAS Number: 1525649-77-7 Role: Advanced Intermediate for Heterocyclic Synthesis & Medicinal Chemistry

Executive Summary

Methyl 6-bromo-2,3,4-trifluorobenzoate is a highly functionalized aromatic scaffold utilized primarily in the discovery of small-molecule therapeutics. Its structure combines three distinct chemical handles—an electrophilic ester, a displaceable polyfluoro-motif, and a reactive aryl bromide—allowing for orthogonal functionalization. This compound is particularly valued in the synthesis of Nav1.8 inhibitors , kinase inhibitors , and fluorinated isoquinolone antibiotics , where the specific 2,3,4-trifluoro substitution pattern enhances metabolic stability and lipophilicity.

Chemical Identity & Physical Properties[1][2]

| Property | Specification |

| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |

| CAS Number | 1525649-77-7 |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Appearance | White to pale yellow solid or semi-solid |

| Boiling Point | ~268 °C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Methyl Ester (C1), Fluorines (C2, C3, C4), Bromine (C6) |

Synthesis & Manufacturing Workflows

Retrosynthetic Logic

The synthesis of Methyl 6-bromo-2,3,4-trifluorobenzoate typically proceeds via the esterification of its parent acid, 6-bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0).[1] The acid itself is constructed via directed ortho-lithiation of 1-bromo-3,4,5-trifluorobenzene, exploiting the directing effect of the fluorine atoms to install the carboxylate adjacent to the bromine.

Manufacturing Process Diagram

The following workflow illustrates the industrial route from the trifluorobenzene precursor to the final methyl ester.

Caption: Step-wise synthesis from 1-bromo-3,4,5-trifluorobenzene via directed lithiation and Fischer esterification.

Applications in Drug Discovery[6][7][8]

Mechanistic Utility: The "Orthogonal" Scaffold

This molecule is a "Swiss Army knife" for medicinal chemists due to its three chemically distinct reaction sites:

-

C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine at the 4-position is para to the electron-withdrawing ester group. This activates it for displacement by amines or thiols. This is critical for introducing polarity or solubilizing groups early in a synthesis.

-

C6-Bromine (Cross-Coupling): The bromine atom allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.

-

C1-Ester (Cyclization Handle): The ester serves as an electrophile for ring-closing reactions, often reacting with a nucleophile introduced at the C6 position to form fused bicyclic systems like quinazolines or isoquinolones .

Case Study: Nav1.8 Inhibitors

Research into non-opioid pain management has utilized this scaffold to synthesize inhibitors of the voltage-gated sodium channel Nav1.8. The trifluorobenzene core provides resistance to oxidative metabolism (blocking P450 sites), while the bromine allows for the attachment of aryl side chains necessary for channel binding.

Experimental Protocols

Protocol: Esterification of 6-Bromo-2,3,4-trifluorobenzoic Acid

This protocol describes the conversion of the acid to the methyl ester, a standard procedure for generating CAS 1525649-77-7.

Reagents:

-

6-Bromo-2,3,4-trifluorobenzoic acid (1.0 eq)

-

Methanol (anhydrous, solvent)

-

Thionyl Chloride (SOCl₂, 2.0 eq) or Sulfuric Acid (catalytic)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 6-bromo-2,3,4-trifluorobenzoic acid and anhydrous methanol (0.5 M concentration).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material acid (polar, near baseline) should disappear, replaced by the less polar ester (Rf ~0.7).

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate. Wash with saturated NaHCO₃ (to neutralize HCl) and Brine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The resulting oil/solid usually requires no further purification (Purity >95%).

Protocol: Regioselective SNAr at C4

Objective: Selective displacement of the 4-Fluoro substituent. Insight: The C4-F is activated by the para-ester. The C2-F is activated by the ortho-ester but is sterically hindered and less electrophilic than C4.

Procedure:

-

Dissolve Methyl 6-bromo-2,3,4-trifluorobenzoate in THF.

-

Add 1.1 eq of primary amine (e.g., cyclopropylamine) and 2.0 eq of DIPEA.

-

Stir at RT.[2] If no reaction occurs after 4h, heat to 50°C.

-

Self-Validation: 19F NMR will show the disappearance of the C4-F signal (typically the most upfield triplet/multiplet due to shielding/coupling environment changes).

Quality Control & Analytics

To ensure the integrity of this intermediate, the following analytical parameters must be met:

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | ≥ 97.0% | UV detection at 254 nm; C18 column. |

| 1H NMR | Consistent with structure | Singlet (3H) at ~3.9 ppm (Methyl ester); Aromatic H (1H) multiplet. |

| 19F NMR | Three distinct signals | Critical to confirm the trifluoro pattern is intact and no defluorination occurred. |

| Appearance | White/Pale Yellow Solid | Darkening indicates decomposition or free bromine release. |

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Spill: Absorb with sand or vermiculite. Do not flush into drains.

References

-

PubChem. Methyl 6-bromo-2,3,4-trifluorobenzoate Compound Summary. National Library of Medicine. [Link]

- Google Patents.Preparation method of halogenated benzoic acid derivatives.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. (Context for trifluoro-group utility in drug design). [Link][3]

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 6-bromo-2,3,4-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-2,3,4-trifluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block stems from the unique electronic properties imparted by the trifluorinated benzene ring and the reactive bromine substituent. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of Methyl 6-bromo-2,3,4-trifluorobenzoate, offering a critical resource for its application in synthesis and drug design. Due to the limited availability of direct experimental data for this specific ester, this document leverages information from its immediate precursor, 6-bromo-2,3,4-trifluorobenzoic acid, and closely related structural analogs to present a thorough and practical characterization.

Chemical Identity and Molecular Structure

Methyl 6-bromo-2,3,4-trifluorobenzoate is systematically named as the methyl ester of 6-bromo-2,3,4-trifluorobenzoic acid. The structural arrangement of a bromine atom and three fluorine atoms on the benzene ring, in conjunction with the methyl ester group, dictates its chemical reactivity and physical behavior.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |

| CAS Number | 1363381-87-7 |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 273.02 g/mol |

| Canonical SMILES | COC(=O)C1=C(F)C(F)=C(F)C=C1Br |

| InChI Key | InChIKey=YJLGXJHGZJGJRN-UHFFFAOYSA-N |

Physicochemical Properties

Direct experimental data for the physicochemical properties of Methyl 6-bromo-2,3,4-trifluorobenzoate are not extensively reported in publicly accessible literature. However, we can infer and predict these properties based on the known data of its parent carboxylic acid and similar halogenated benzoate esters.

Table 2: Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Notes and Rationale |

| Physical State | Solid | Based on the parent acid and related bromo-fluoro-benzoates which are typically solids at room temperature. |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. The parent acid, 6-bromo-2,3,4-trifluorobenzoic acid, is a solid. |

| Boiling Point | Not available | Expected to have a high boiling point due to its molecular weight and polarity. |

| Density | > 1.5 g/cm³ | Halogenated aromatic compounds generally exhibit high densities. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The ester functionality and halogen substituents increase lipophilicity. |

The trifluorinated aromatic ring significantly influences the molecule's electronic nature, enhancing its electrophilicity and modifying the acidity of adjacent protons. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two primary signals:

-

A singlet for the methyl ester protons (-OCH₃), anticipated to appear in the range of 3.8-4.0 ppm.

-

A multiplet for the single aromatic proton, likely a doublet of doublets of doublets (ddd) or a triplet of doublets (td), in the downfield region of 7.0-7.5 ppm, due to coupling with the adjacent fluorine atoms.

-

-

¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of multiple carbon environments and C-F coupling. Key predicted signals include:

-

The methyl ester carbon (-OCH₃) around 52-55 ppm.

-

The carbonyl carbon (C=O) of the ester in the range of 160-165 ppm.

-

Multiple signals for the aromatic carbons between 110-160 ppm, with characteristic splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms. The carbon bearing the bromine atom (C-Br) would appear in the more upfield region of the aromatic signals.

-

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. Three distinct signals are expected, each exhibiting coupling to the other fluorine atoms and to the aromatic proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Methyl 6-bromo-2,3,4-trifluorobenzoate is predicted to show the following characteristic absorption bands:

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methyl C-H |

| ~1730-1715 | C=O stretch | Ester carbonyl |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1300-1100 | C-F stretch | Aryl-Fluorine |

| ~1250-1000 | C-O stretch | Ester C-O |

| Below 800 | C-Br stretch | Aryl-Bromine |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Methyl 6-bromo-2,3,4-trifluorobenzoate, electron impact (EI) mass spectrometry would be expected to show:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z corresponding to the molecular weight (273.02 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks of nearly equal intensity at M⁺ and M⁺+2.

-

Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-•OCH₃) to give [M-31]⁺ and the loss of the methyl group (-•CH₃) to give [M-15]⁺. Further fragmentation of the aromatic ring is also expected.

Experimental Workflows for Physical Property Determination

For researchers who synthesize or acquire Methyl 6-bromo-2,3,4-trifluorobenzoate, the following standard experimental protocols can be employed for its characterization.

Workflow for Spectroscopic Analysis

Methyl 6-bromo-2,3,4-trifluorobenzoate molecular weight

Technical Monograph: Methyl 6-bromo-2,3,4-trifluorobenzoate Focus: Molecular Weight Analysis, Isotopic Profiling, and Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS 1525649-77-7 ) is a specialized halogenated benzoate ester employed primarily as a scaffold in the synthesis of polyfluorinated heterocycles and pharmaceutical intermediates, particularly fluoroquinolone antibiotics. Its structural uniqueness lies in the "2,3,4-trifluoro" substitution pattern combined with a labile bromine handle at the 6-position, enabling orthogonal functionalization strategies.

This guide provides a rigorous analysis of its molecular weight (MW), isotopic distribution for mass spectrometry validation, and its role as a building block in drug discovery.

Part 1: Physicochemical Profile & Molecular Weight Analysis

For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for compound verification, understanding the isotopic signature of this molecule is critical due to the presence of Bromine (

Molecular Formula & Weight

| Property | Value |

| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |

| CAS Number | 1525649-77-7 |

| Molecular Formula | |

| Average Molar Mass | 269.02 g/mol |

| Monoisotopic Mass | 267.9347 Da (for |

| Exact Mass ( | 269.9326 Da |

Detailed Isotopic Composition

The molecular weight of Methyl 6-bromo-2,3,4-trifluorobenzoate is not a single number in high-resolution mass spectrometry (HRMS) but a distinct pattern. The natural abundance of Bromine isotopes (

Table 1: Atomic Contribution to Molecular Weight

| Element | Isotope | Mass (Da) | Count | Total Mass Contribution | Abundance |

| Carbon | 12.00000 | 8 | 96.00000 | 98.9% | |

| Hydrogen | 1.00783 | 4 | 4.03132 | 99.9% | |

| Fluorine | 18.99840 | 3 | 56.99520 | 100% (Monoisotopic) | |

| Oxygen | 15.99491 | 2 | 31.98982 | 99.7% | |

| Bromine | 78.91834 | 1 | 78.91834 | 50.7% | |

| Bromine | 80.91629 | 1 | 80.91629 | 49.3% |

Analytical Insight: In Mass Spectrometry, look for two peaks of nearly equal intensity separated by 2 mass units (M and M+2).

-

Peak A (

): ~268 m/z -

Peak B (

): ~270 m/z

Figure 1: Mass Spectrometry Isotopic Signature Logic. The 1:1 doublet is the primary validation marker for this brominated intermediate.

Part 2: Synthetic Methodologies

The synthesis of Methyl 6-bromo-2,3,4-trifluorobenzoate typically follows a convergent pathway starting from the corresponding benzoic acid.

Protocol: Esterification of 6-Bromo-2,3,4-trifluorobenzoic Acid

This is the most reliable route, avoiding the regioselectivity issues of direct bromination.

Reagents:

-

Precursor: 6-Bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0).

-

Solvent: Methanol (MeOH).[1]

-

Catalyst: Sulfuric Acid (

) or Thionyl Chloride (

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 6-bromo-2,3,4-trifluorobenzoic acid in anhydrous Methanol (0.5 M concentration).

-

Activation:

-

Method A (Acid Cat): Add catalytic conc.

(0.1 eq) dropwise. Reflux for 12 hours. -

Method B (Acyl Chloride): Cool to 0°C. Add

(1.5 eq) dropwise. Warm to RT and reflux for 3 hours.

-

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with sat.

(to remove unreacted acid) and Brine. -

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1). -

Yield Expectation: >90% (Quantitative conversion is common for fluorinated benzoates).

Alternative: Bromination of Methyl 2,3,4-trifluorobenzoate

Direct bromination of the ester is possible but requires careful control to direct the bromine to the 6-position (ortho to the ester, hindered) versus the 5-position. The 6-position is electronically favored if the directing effect of the ester and fluorines align, but steric hindrance is a challenge.

Part 3: Applications in Drug Development

Methyl 6-bromo-2,3,4-trifluorobenzoate serves as a versatile "linchpin" intermediate.

Fluoroquinolone Antibiotics

The 2,3,4-trifluoro motif is a hallmark of third- and fourth-generation fluoroquinolones (e.g., Gemifloxacin, Sparfloxacin precursors).

-

Mechanism: The fluorine at the 3-position (relative to the ester) is highly susceptible to

displacement by amines (e.g., piperazine, pyrrolidine), which is the standard method for installing the C7 side chain in quinolones. -

Role of Bromine: The bromine at C6 allows for Suzuki-Miyaura or Stille cross-coupling reactions to introduce aryl or alkyl groups before the cyclization step, or it can be removed via hydrodebromination if not needed.

Diagram: Retrosynthetic Utility

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the Fluorine (SNAr) and Bromine (Cross-coupling) substituents.

Part 4: Analytical Specifications

For quality control (QC) in a research setting, the following data points validate the compound identity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 45–55°C (low melting solid).

- NMR: Three distinct signals. The fluorine between the other two (C3) will show complex splitting (triplet of doublets) due to coupling with neighbors.

-

Solubility: Soluble in DCM, EtOAc, MeOH. Insoluble in water.

References

-

National Institute of Standards and Technology (NIST). (2025). Isotopic Composition and Atomic Weights of the Elements. NIST Physical Measurement Laboratory. Retrieved from [Link]

-

PubChem. (2025).[2] Methyl 2,4,6-trifluorobenzoate and Related Halogenated Benzoates. National Library of Medicine. Retrieved from [Link]

Sources

Commercial Sourcing & Technical Profile: Methyl 6-bromo-2,3,4-trifluorobenzoate

Executive Summary

Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS: 1525649-77-7 ) is a specialized fluorinated building block critical for the synthesis of complex pharmaceutical intermediates, particularly in the development of fluoroquinolones and other bioactive heterocycles.[1] Its value lies in its poly-functionalized core , offering four distinct sites for orthogonal chemical modification: an electron-deficient aromatic ring for nucleophilic aromatic substitution (

For drug development professionals, sourcing this compound presents specific challenges regarding isomeric purity and supply chain continuity . While available from catalog suppliers, batch-to-batch variability in defluorinated impurities requires a robust Quality Control (QC) strategy. This guide outlines the commercial landscape, technical specifications, and a self-validating procurement protocol.

Technical Specifications & Chemical Profile

Identity & Physical Properties

| Property | Specification |

| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |

| CAS Number | 1525649-77-7 |

| Molecular Formula | |

| Molecular Weight | 269.02 g/mol |

| Appearance | White to off-white solid / low-melting crystalline mass |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Impurities | Methyl 2,3,4-trifluorobenzoate (de-brominated); Methyl 6-bromo-2,4-difluorobenzoate |

Reactivity Landscape

The compound's utility is defined by its specific substitution patterns. The ester group at C1 activates the ring, making the fluorine atoms susceptible to

-

C4-Fluorine (Para): Most activated position for nucleophilic attack (amines, alkoxides) due to para resonance with the ester.

-

C2-Fluorine (Ortho): Secondary site of attack; reactivity depends on steric bulk of the nucleophile.

-

C6-Bromine: Sterically crowded but viable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after or orthogonal to fluorine displacement.

Figure 1: Orthogonal reactivity pathways for scaffold diversification.

Commercial Supplier Landscape

The supply chain for this intermediate is tiered. High-purity (>97%) material is typically stocked by specialized "building block" manufacturers rather than general bulk chemical distributors.

Tier 1: Stocking Manufacturers (Direct Source)

These suppliers manufacture the compound and are the primary source for catalog aggregators.

-

BLD Pharm: Known for strong inventory of fluorinated heterocycles. Often holds gram-scale stock in Shanghai/USA warehouses.

-

Combi-Blocks: US-based supplier (San Diego) with high reliability for halogenated building blocks. Excellent for rapid delivery in North America.

-

Fluorochem: UK-based, specializing in fluorinated chemistry. Key source for European researchers.

Tier 2: Aggregators & Catalog Houses

-

eMolecules / Fisher Scientific: Useful for consolidating orders but may add lead time as they drop-ship from Tier 1 suppliers.

-

Ambeed / Chem-Impex: Reliable distributors with good QC data, often re-packaging Tier 1 material.

Strategic Sourcing: The "Make vs. Buy" Backup

If the methyl ester (CAS 1525649-77-7) is out of stock, the corresponding Acid is a viable alternative that is often more abundant.

-

Alternative Precursor: 6-Bromo-2,3,4-trifluorobenzoic acid (CAS: 530145-53-0 ).[2][3]

-

Conversion: Simple Fischer esterification (

) or reaction with

Figure 2: Procurement Decision Tree for supply continuity.

Quality Assurance: A Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for fluorinated isomers. The position of fluorine atoms profoundly affects biological activity but has minimal impact on LC-MS retention times.

Critical QC Experiment: -NMR Identity Check

Objective: Distinguish the 2,3,4-trifluoro isomer from potential 2,4,5- or 2,3,6- isomers.

Methodology:

-

Solvent: Dissolve 10 mg sample in

or -

Acquisition: Run proton-decoupled

-NMR. -

Analysis:

-

Expect three distinct signals for the 2,3,4-substitution pattern.

-

Coupling Constants (

):-

Ortho coupling (F-F neighbors) is typically 20–25 Hz .

-

Para coupling is smaller.

-

-

Diagnostic Pattern: The central fluorine (at C3) will appear as a triplet of doublets (or apparent triplet) due to coupling with both C2-F and C4-F. If you see a singlet or simple doublets, the substitution pattern is incorrect.

-

Purity Specification for Procurement

When requesting quotes, mandate the following specifications to avoid downstream failure:

-

Purity:

(HPLC @ 254 nm). -

Identity: Confirmed by

-NMR and -

Specific Impurity Limit: De-brominated analog < 0.5% (interferes with cross-coupling).

Experimental Protocol: Synthesis Backup

If commercial supply fails, the esterification of the acid is a robust, high-yielding reaction.

Protocol: Methylation of 6-Bromo-2,3,4-trifluorobenzoic acid

-

Setup: Charge a round-bottom flask with 6-bromo-2,3,4-trifluorobenzoic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

-

Catalyst: Add concentrated

(0.1 equiv) dropwise. -

Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS. The acid spot will disappear, and a less polar ester spot will appear.

-

Workup:

-

Cool to room temperature.

-

Concentrate MeOH under reduced pressure.

-

Dissolve residue in EtOAc and wash with saturated

(removes unreacted acid) and Brine. -

Dry over

, filter, and concentrate.

-

-

Result: Yields Methyl 6-bromo-2,3,4-trifluorobenzoate as a white solid. No chromatography is usually required if the starting acid was pure.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10934062, 6-Bromo-2,3,4-trifluorobenzoic acid. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Chiral N-tert-Butanesulfinyl Imines

The Premier Intermediate for Asymmetric Amine Synthesis in Pharmaceutical Development

Part 1: Executive Summary & Strategic Value

In the landscape of modern pharmaceutical synthesis, the Chiral N-tert-Butanesulfinyl Imine stands as the definitive intermediate for accessing enantiopure amines. With over 80% of small-molecule drugs containing amine functionalities, the ability to install chirality at the

This guide focuses on the practical generation and utilization of this intermediate derived from Ellman’s Auxiliary (tert-butanesulfinamide).[1][2][3][4] Unlike traditional auxiliaries that require harsh removal conditions (e.g., hydrogenation or strong bases), the sulfinyl imine offers a unique "safety-catch" mechanism: it is robust against basic nucleophiles (Grignards, enolates) yet cleaves cleanly under mild acidic conditions to yield the amine salt.

Key Therapeutic Applications:

-

Lenacapavir (Sunlenca): HIV-1 Capsid Inhibitor.

-

Apremilast (Otezla): PDE4 Inhibitor for psoriasis.

-

Larotrectinib (Vitrakvi): TRK inhibitor for oncology.

Part 2: The Chemistry of Control (Mechanism & Causality)

The utility of the N-sulfinyl imine lies in its dual role: Activation and Direction .[3][5]

-

Electronic Activation: The electron-withdrawing sulfinyl group (

) lowers the LUMO of the -

Stereochemical Direction (The Zimmerman-Traxler Model): The high diastereoselectivity is not accidental; it is a result of a highly ordered, six-membered chelated transition state. When a metallic nucleophile (e.g., Grignard reagent,

) approaches, the magnesium atom coordinates simultaneously with the sulfinyl oxygen and the imine nitrogen.-

Causality: This chelation locks the conformation. The bulky tert-butyl group forces the incoming nucleophile to attack from the less hindered face (typically the Re-face for

imines), resulting in predictable stereochemistry.

-

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Condensation via Ti(OEt)

(The Standard for Ketimines)

Rationale: Direct condensation of ketones with amines is effectively reversible. Titanium(IV) ethoxide serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO

Materials:

-

Ketone substrate (1.0 equiv)[6]

-

(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

-

Ti(OEt)

(Technical grade, ~2.0 equiv) -

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under N

. Add the ketone and sulfinamide in THF (0.5 M concentration). -

Activation: Add Ti(OEt)

via syringe. Note: The solution will turn slightly yellow/orange. -

Reaction: Reflux (60–75 °C) for 12–24 hours.

-

Validation Checkpoint: Monitor via IR spectroscopy. Disappearance of the ketone carbonyl stretch (~1715 cm

) and appearance of the

-

-

Workup (The Critical Step):

-

Common Pitfall: Direct water addition creates a gelatinous TiO

emulsion that is impossible to filter. -

Correct Protocol: Cool to room temperature. Pour the mixture into a rapidly stirring equal volume of brine (saturated NaCl). The high ionic strength forces TiO

to precipitate as a granular solid. -

Add EtOAc and filter the suspension through a pad of Celite. The filtrate will separate cleanly.

-

-

Purification: Silica gel chromatography. Note: Sulfinyl imines are stable on silica but can hydrolyze if left too long in acidic mobile phases.

Protocol B: Diastereoselective Nucleophilic Addition

Rationale: This step installs the chiral center.[7]

-

Cooling: Dissolve the purified N-sulfinyl imine in CH

Cl -

Addition: Add the Grignard reagent (2.0 equiv) dropwise.

-

Quench: Inverse quench into saturated NH

Cl. -

Deprotection (The Release): Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH. The auxiliary is cleaved, yielding the chiral amine hydrochloride salt and volatile sulfur byproducts.

Part 4: Data Visualization & Decision Logic

Table 1: Comparative Analysis of Condensation Promoters

Selecting the right dehydrating agent is crucial for yield and scale.

| Promoter | Substrate Scope | Reaction Cond. | Pros | Cons |

| Ti(OEt) | Ketones & Aldehydes | Reflux (THF) | Highest conversion; scavenges water; general applicability. | Requires careful workup (TiO |

| CuSO | Aldehydes | RT (CH | Extremely mild; simple filtration workup; cheap. | Ineffective for sterically hindered ketones; slower kinetics. |

| PPTS/MgSO | Simple Aldehydes | Reflux | Metal-free (mostly); mild. | Lower yields for electron-deficient substrates; reversible. |

Diagram 1: The Synthesis Workflow (DOT)

Visualizing the pathway from Auxiliary to API.

Caption: Workflow converting prochiral ketones to enantiopure amines via the Sulfinyl Imine intermediate.

Diagram 2: Stereochemical Control Logic (DOT)

The Zimmerman-Traxler decision tree for predicting stereochemistry.

Caption: Impact of solvent and coordination on the transition state and resulting diastereoselectivity.

Part 5: Authoritative References

-

Ellman, J. A., et al. (2010).[2][8] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

-

The definitive review covering the mechanism, scope, and industrial applications.

-

-

Robak, M. T., et al. (2010).[2][8] Nanoscale and Industrial Scale Synthesis. Chemical Reviews.[2][8]

-

Details the scale-up to >100kg batches for pharmaceutical production.

-

-

Wang, B., & Zhong, F. (2021).[2] Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary.[2][8] Molbank, 2021(3), M1275.[2] Link

-

Case study on the synthesis of the FDA-approved drug Apremilast (Otezla).

-

-

Reeves, J. T., et al. (2015).[9] Tris(2,2,2-trifluoroethyl)borate: A Mild Reagent for Condensation.[9] Organic Letters, 17(10), 2442–2445. Link

-

Describes modern alternatives to Ti(OEt)4 for sensitive substrates.

-

-

Liu, G., et al. (1999).[9] Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by Direct Condensation.[3] Journal of the American Chemical Society, 121(11), 2633-2634. Link

-

The seminal paper establishing the Ti(OEt)4 protocol.

-

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lib.ysu.am [lib.ysu.am]

- 7. mdpi.com [mdpi.com]

- 8. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]

- 9. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

Precision Discovery Architectures: Integrating High-Content Screening and Metabolomics in Agrochemical R&D

Topic: Integrated Chemical Biology: High-Throughput Screening (HTS) and Metabolomics in Agrochemical Discovery Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and R&D Directors.

Executive Summary

The era of "spray and pray" in agrochemical discovery is obsolete. Facing a convergence of regulatory tightening (e.g., EU Green Deal), rapid pest resistance evolution, and a discovery cost exceeding $280 million per active ingredient, the modern R&D pipeline must shift from volume to precision. This guide details the technical architecture of Integrated Chemical Biology , focusing on two critical nodes: High-Throughput Screening (HTS) using micro-scale phenotypic assays and Mode of Action (MoA) elucidation via metabolomics ("Physionomics").

Part 1: The Discovery Funnel – From Stochastic to Rational

The traditional pipeline operates as a massive attrition funnel. To survive, an Application Scientist must implement rigorous "kill criteria" early in the process. We do not just identify hits; we interrogate biological systems to validate quality hits.

The Integrated Discovery Workflow

The following diagram illustrates the modern logic flow, replacing linear progression with iterative feedback loops between in silico prediction and in vivo validation.

Figure 1: The modern agrochemical discovery pipeline, emphasizing the feedback loop from metabolomic data back to virtual screening models.

Part 2: High-Throughput Screening (HTS) Protocols

In agrochemistry, target-based screening (common in pharma) often fails because it ignores uptake, translocation, and metabolism in the whole organism. Therefore, miniaturized whole-organism screening is the gold standard.

Protocol: Micro-Scale Lemna Assay for Herbicide Discovery

This protocol allows for the screening of thousands of compounds against a whole plant system (Lemna paucicostata) in a 96-well format, bridging the gap between in vitro speed and in vivo relevance.

1. Experimental Setup:

-

Organism: Lemna paucicostata (Duckweed), axenic culture.

-

Vessel: 96-well polystyrene microplates (flat bottom).

-

Media: Steinberg medium, pH 5.5, sterile filtered.

2. Step-by-Step Methodology:

-

Seeding: Dispense 180 µL of Steinberg medium containing 2 fronds (colonies) of Lemna into each well using a large-bore automated liquid handler (e.g., Tecan Freedom EVO).

-

Compound Treatment: Add 20 µL of test compound (dissolved in DMSO) to achieve a final concentration of 10 µM.

-

Control (Negative): 1% DMSO v/v.

-

Control (Positive): Glyphosate (10 µM) or Paraquat (1 µM).

-

-

Incubation: Incubate plates in a growth chamber at 25°C, continuous light (100 µE m⁻² s⁻¹).

-

Readout (7 Days):

-

Chlorophyll Fluorescence: Measure Fv/Fm (Photosynthetic efficiency) using a fluorometer.

-

Area Measurement: Automated image analysis to calculate frond surface area (growth inhibition).

-

3. Data Validation Criteria (Self-Validating System):

-

Z-Factor: Must be > 0.5 for the plate to be accepted.[1]

-

CV (Coefficient of Variation): Control wells must show <10% variation.

Comparative Metrics: HTS vs. HCS

The following table summarizes why High-Content Screening (HCS) is superior for minimizing false positives in later stages.

| Feature | Biochemical HTS (Target-Based) | Phenotypic HCS (Whole Organism) |

| Throughput | Ultra-High (>100k/day) | Medium-High (10k/day) |

| Relevance | Low (Ignores transport/metabolism) | High (Includes uptake/translocation) |

| False Positives | High (Off-target effects) | Low (Real physiological effect) |

| Data Output | Binary (Active/Inactive) | Multi-parametric (Growth, Chlorosis, Necrosis) |

| Cost/Well | < $0.10 | $0.50 - $1.00 |

Part 3: Mode of Action (MoA) Elucidation via Metabolomics

Once a "hit" is identified, the critical question is: How does it work? Unknown MoAs are valuable but risky. We use Physionomics —metabolic profiling to fingerprint the physiological state of the treated plant.[2][3]

The Physionomics Workflow

This system relies on the principle that inhibiting a specific enzyme causes a distinct accumulation of its substrate and depletion of its product.

1. Protocol: Metabolic Fingerprinting

-

Treatment: Treat Lemna cultures with the hit compound at IC50 concentration for 72 hours.

-

Extraction: Rapidly harvest and quench metabolism using 80% methanol at -20°C.

-

Derivatization: Silylation using MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS).

2. Data Interpretation (Causality Analysis):

-

Compare the metabolic profile of the "Unknown" against a database of profiles from known herbicide classes (ALS inhibitors, ACCase inhibitors, etc.).

-

Example: If the profile shows massive accumulation of Ornithine and depletion of Citrulline , the compound is likely an Ornithine Carbamoyltransferase inhibitor.

Figure 2: The Physionomics workflow for determining Mode of Action. A mismatch with known databases indicates a potentially high-value novel target.

Part 4: Scientific Integrity & Regulatory Alignment

In modern R&D, "efficacy" is insufficient. A molecule must be "registrable."

The "Fail Early" Philosophy

As a Senior Scientist, you must integrate Early-Stage Tox (EST) screens immediately after hit validation.

-

Ecotoxicology: Use Daphnia magna acute toxicity assays to predict aquatic risks early.

-

Bee Safety: Apis mellifera oral toxicity screens are now mandatory early-stage filters due to pollinator decline concerns.

Citation Note: The integration of these datasets forms the "Weight of Evidence" approach required by regulatory bodies like the EPA and EFSA [1].

References

-

Grossmann, K., et al. (2011).[2] "Physionomics and metabolomics—two key approaches in herbicidal mode of action discovery."[2] Pest Management Science.

-

Sparks, T. C., & Lorsbach, B. A. (2017). "Perspectives on the agrochemical industry and agrochemical discovery." Pest Management Science.

-

Canty, M., et al. (2024). "Agrochemical Discovery in the Era of Precision Agriculture." Journal of Agricultural and Food Chemistry.

-

Aliferis, K. A., & Jabaji, S. (2011). "Metabolomics – A robust bioanalytical approach for the discovery of the modes-of-action of pesticides."[2] Pesticide Biochemistry and Physiology.

-

CropLife America. (2023). "The Cost of Agrochemical Discovery." Industry Report.

Sources

- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. Sci-Hub. Physionomics and metabolomics—two key approaches in herbicidal mode of action discovery / Pest Management Science, 2011 [sci-hub.sg]

- 3. Physionomics and metabolomics-two key approaches in herbicidal mode of action discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Biomaterial Engineering: Nanostructured Lipid Carrier (NLC) & Thermo-Responsive Hydrogel Composites

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Scientists, Formulation Engineers, and Drug Development Researchers

Executive Summary

The efficacy of potent therapeutic agents is frequently compromised by poor aqueous solubility, rapid systemic clearance, and off-target toxicity. This guide details the engineering of a dual-phase delivery system : a lipophilic drug encapsulated within Nanostructured Lipid Carriers (NLCs) , subsequently embedded into a Thermo-Responsive Pluronic F127 Hydrogel .

This composite material leverages the "imperfect crystal lattice" of NLCs to maximize drug payload and stability, while the hydrogel provides a depot effect, transitioning from sol to gel at physiological temperatures (

Part 1: Fundamentals of Nanostructured Lipid Carriers (NLCs)

The Imperfect Crystal Lattice Mechanism

Unlike first-generation Solid Lipid Nanoparticles (SLNs), which form highly ordered crystalline structures that often expel drug molecules during storage, NLCs are engineered to remain spatially disordered.[1][2]

-

Mechanism: By blending solid lipids (e.g., Precirol ATO 5) with spatially incompatible liquid lipids (e.g., Miglyol 812), we induce permanent imperfections in the crystal lattice.

-

Thermodynamic Benefit: These imperfections create "voids" that accommodate active pharmaceutical ingredients (APIs), preventing the formation of a perfect crystal which would otherwise squeeze the drug out to the particle surface [1].

-

Stability: The inclusion of liquid lipids lowers the melting enthalpy, maintaining the core in a partially amorphous state that resists polymorphic transitions (e.g.,

to

Thermo-Responsive Hydrogel Matrix (Pluronic F127)

Pluronic F127 (Poloxamer 407) is a triblock copolymer (

-

Sol State (

): The polymer chains are hydrated and exist as unimers or loose micelles. -

Gel State (

): Dehydration of the hydrophobic PPO blocks drives micelle packing and entanglement, forming a rigid semi-solid gel. This allows for cold injection and in situ depot formation upon contact with body heat [3].

Part 2: Experimental Protocol (Synthesis & Characterization)

Materials & Reagents

| Component | Function | Specific Material (Example) |

| Solid Lipid | Structural Core | Glyceryl distearate (Precirol® ATO 5) |

| Liquid Lipid | Lattice Disruptor | Caprylic/Capric Triglyceride (Miglyol® 812) |

| Surfactant | Stabilizer | Poloxamer 188 or Tween 80 |

| Hydrogel Base | Thermo-gelling Agent | Pluronic® F127 (Sigma-Aldrich) |

Protocol: Hot High-Pressure Homogenization (HPH)

Objective: Synthesize NLCs with a Z-average diameter

Step 1: Lipid Phase Preparation

-

Weigh solid lipid (

) and liquid lipid ( -

Heat the mixture to

(approx. -

Dissolve the lipophilic drug into the molten lipid blend under magnetic stirring (

).

Step 2: Aqueous Phase Preparation

-

Dissolve surfactant (

) in deionized water. -

Heat aqueous solution to

(must match lipid phase temperature to prevent premature crystallization).

Step 3: Pre-Emulsion & Homogenization [5]

-

Pre-emulsification: Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at

for 2 minutes. -

HPH Processing: Pass the hot pre-emulsion through a High-Pressure Homogenizer (e.g., GEA Niro Soavi).

-

Cooling: Immediately discharge the nanoemulsion into a jacketed vessel at

to induce rapid crystallization and lock the drug in the matrix.

Step 4: Hydrogel Composite Formation

-

Prepare a

Pluronic F127 solution using the "Cold Method" (dissolve at -

Mix the NLC suspension with the cold Pluronic solution in a 1:1 ratio under slow stirring to prevent foaming.

Visualization of Synthesis Workflow

Figure 1: Step-by-step workflow for the synthesis of NLC-Hydrogel composites using Hot High-Pressure Homogenization.

Part 3: Validation & Release Kinetics

Characterization Metrics

To ensure scientific integrity, the following criteria must be met before proceeding to in vitro release studies:

| Parameter | Method | Acceptance Criteria | Rationale |

| Particle Size | Dynamic Light Scattering (DLS) | Optimal for cellular uptake and stability. | |

| Polydispersity (PDI) | DLS | Indicates a monodisperse population; PDI | |

| Zeta Potential | Electrophoretic Mobility | $> | 30 |

| Entrapment Efficiency | Ultra-filtration / Centrifugation | Verifies the "imperfect lattice" capacity. |

In Vitro Release Kinetics

The release profile is evaluated using the dialysis bag method (

Mathematical Model:

-

: Fraction of drug released at time

- : Release rate constant.[10]

- : Release exponent (diffusional mechanism).

Interpretation of 'n' (Cylindrical Geometry/Hydrogel):

- : Fickian Diffusion (Diffusion controlled).

- : Anomalous Transport (Combination of diffusion and polymer swelling/erosion) [6].

- : Super Case II Transport (Erosion controlled).

For NLC-Hydrogel composites, the target is typically Anomalous Transport , indicating that the drug must first diffuse out of the lipid matrix and then through the eroding hydrogel network.

Mechanism of Action Diagram

Figure 2: Mechanism of in situ gelation and dual-barrier drug release.

References

-

Journal of Drug Delivery and Therapeutics. (2020). An Insight to Nanostructured Lipid Carrier System.Link

-

National Institutes of Health (NIH). (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.[8]Link

-

National Institutes of Health (NIH). (2012). Thermosensitive Pluronic® hydrogel: prolonged injectable formulation for drug abuse.Link

-

Encyclopedia.pub. (2021). SLNs/NLCs Preparation Method: High-Pressure Homogenization.[3][5][6]Link

-

Akademia Baru. (2017). Effect of High Pressure Homogenizer on the Formation of Nanostructured Lipid Carrier.[3][4][5]Link

-

Research Journal of Pharmacy and Technology. (2019). Mathematical Modelling of Dissolution Kinetics in Dosage forms.Link

Sources

- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. ijbpas.com [ijbpas.com]

- 4. akademiabaru.com [akademiabaru.com]

- 5. impactfactor.org [impactfactor.org]

- 6. SLNs/NLCs Preparation Method | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 9. ptfarm.pl [ptfarm.pl]

- 10. rjptonline.org [rjptonline.org]

Methodological & Application

Strategic Functionalization of Methyl 6-bromo-2,3,4-trifluorobenzoate

A Modular Approach to Poly-Substituted Fluoro-Aromatics

Introduction & Strategic Value

Methyl 6-bromo-2,3,4-trifluorobenzoate (MBTFB) represents a "linchpin" scaffold in modern medicinal chemistry, particularly for the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals. Its value lies in its orthogonal reactivity :

-

The Poly-Fluorine Motif (Positions 2, 3, 4): Offers tunable sites for Nucleophilic Aromatic Substitution (

), allowing the introduction of solubilizing groups or pharmacophores. -

The Aryl Bromide (Position 6): A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or extend carbon skeletons.

-

The Benzoate Ester (Position 1): A masked electrophile ready for cyclization, hydrolysis, or amidation.

This guide provides a validated roadmap for selectively engaging these sites, overcoming the common pitfalls of regioselectivity and steric hindrance.

Strategic Analysis: The Electronic Landscape

Before beginning synthesis, one must understand the competitive reactivity of the substrate.

Reactivity Heatmap

-

C-2 (Fluorine): Most Reactive (

). Highly activated by the ortho-ester (inductive effect -I) and capable of stabilizing transition states via hydrogen bonding with incoming nucleophiles (e.g., amines). -

C-4 (Fluorine): Moderately Reactive (

). Activated by the para-ester (-R effect). Attack here is favored by steric bulk at C-2 or by non-hydrogen-bonding nucleophiles. -

C-6 (Bromine): Cross-Coupling Site. Sterically hindered by the adjacent ester. Requires specialized ligands for efficient Pd-catalyzed coupling.

-

C-3 (Fluorine): Least Reactive. Meta to the ester; generally inert to

unless C-2/C-4 are already substituted.

Figure 1: Reactivity profile of the MBTFB scaffold.

Protocol A: Regioselective C-2 Amination ( )

Objective: Selective displacement of the C-2 fluorine with a primary amine. This is the critical first step for synthesizing quinolone or benzoxazole cores.

Challenge: preventing competitive attack at C-4. Solution: Use of non-polar solvents and controlled temperature to exploit the "Ortho-Effect" (H-bonding assistance).

Materials

-

Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq)

-

Cyclopropylamine (1.1 eq) [Model Nucleophile]

-

Triethylamine (1.2 eq)

-

Acetonitrile (MeCN) or Toluene (Solvent)

Step-by-Step Methodology

-

Preparation: Dissolve MBTFB (10 mmol) in anhydrous Toluene (50 mL). Note: Toluene is preferred over DMF to enhance C-2 selectivity via H-bonding transition states.

-

Addition: Cool the solution to 0°C. Add Triethylamine followed by the slow, dropwise addition of Cyclopropylamine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1). The product will be slightly more polar than the starting material.

-

QC Check:

F NMR is diagnostic. The starting material shows three distinct signals. The product will show loss of the C-2 signal (typically the most downfield shifted F in the starting material due to the ester).

-

-

Workup: Quench with water (50 mL). Separate the organic layer. Extract aqueous layer with EtOAc.

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOH if necessary.

Expected Yield: 85–92% Selectivity: >20:1 (C-2 vs C-4)

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C-6)

Objective: Functionalization of the C-6 position retaining the fluoro-pattern.

Challenge: The C-6 bromine is flanked by the bulky methyl ester and the C-5 proton/ring strain. Standard

Materials

-

MBTFB (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)[1]

- (2 mol%)

-

SPhos (4 mol%)

- (2.0 eq, finely ground)

-

Toluene/Water (10:1 ratio)[2]

Step-by-Step Methodology

-

Catalyst Pre-formation: In a reaction vial, mix

and SPhos in Toluene under Argon. Stir for 10 mins to generate the active catalytic species (L-Pd-0). -

Substrate Loading: Add MBTFB, the Boronic Acid, and

. -

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen inhibition is significant in this cycle.

-

Reaction: Seal the vessel and heat to 80°C for 12 hours.

-

Note: Do not exceed 100°C to prevent hydrolysis of the methyl ester.

-

-

Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc and wash with water.

-

Purification: Flash column chromatography.

Data Summary: Ligand Performance

| Ligand | Catalyst Loading | Yield (%) | Time (h) | Notes |

| 5 mol% | <30% | 24 | Incomplete conversion; debromination observed. | |

| SPhos | 2 mol% | 94% | 12 | Excellent turnover; high tolerance for sterics. |

| dppf | 3 mol% | 65% | 18 | Moderate yield; difficult purification. |

Protocol C: Cyclization to Fluoroquinolone Precursors

Objective: Converting the C-2 aminated derivative (from Protocol A) into a bicyclic quinolone core.

Workflow Diagram

Figure 2: The "Grohe-Heitzer" modification for cyclizing trifluorobenzoates.

Methodology (Abbreviated)

-

Saponification: Treat the ester with LiOH (2 eq) in THF/Water to obtain the benzoic acid.

-

Acyl Activation: Convert the acid to the acyl chloride using Thionyl Chloride (

). -

Malonate Coupling: React the acyl chloride with Magnesium mono-ethyl malonate (Mg(OEt)2(CH(COOEt)2)2). This installs the carbon atoms required for the second ring.

-

Cyclization: Treat the resulting

-keto ester with NaH in DMF. The nitrogen (from Protocol A) attacks the ketone, closing the ring to form the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ester.

References

-

Grohe, K., & Heitzer, H. (1987).[3] Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[3] Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][4] Link

-

Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron.[1][4][5] Link

-

BenchChem Technical Guides. (2025). Synthesis of Fluoroquinolone Precursors.Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media | MDPI [mdpi.com]

Application Note: Cross-Coupling Strategies for Methyl 6-bromo-2,3,4-trifluorobenzoate

The following Application Note and Protocol Guide is designed for researchers and process chemists working with Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS: 1525649-77-7). It synthesizes mechanistic principles of polyfluoroarene chemistry with practical, field-proven cross-coupling methodologies.

Executive Summary

Methyl 6-bromo-2,3,4-trifluorobenzoate is a high-value, polyfunctionalized scaffold used primarily in the synthesis of next-generation fluoroquinolone antibiotics and advanced agrochemicals . Its unique substitution pattern—featuring a reactive aryl bromide ortho to an ester and flanked by a trifluorinated core—presents both opportunities and challenges.

This guide details optimized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. It addresses the critical "ortho-effect" steric hindrance and the competition between oxidative addition (C–Br) and Nucleophilic Aromatic Substitution (SNAr) at the activated C–F positions.

Key Chemical Properties

| Property | Specification |

| CAS Number | 1525649-77-7 |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Primary Reactivity | Pd-Catalyzed Cross-Coupling (C–Br site) |

| Secondary Reactivity | SNAr (C-2 and C-4 Fluorine sites) |

| Stability | Moisture Sensitive (Ester hydrolysis); Light Sensitive (C-Br bond) |

Mechanistic Insight & Reactivity Profile

Successful utilization of this intermediate requires understanding the electronic and steric environment of the benzene ring.

The "Electronic-Steric" Paradox

-

Electronic Activation (Pro-Coupling): The three fluorine atoms and the ester group are strongly electron-withdrawing. This makes the C–Br bond highly electron-deficient, facilitating rapid oxidative addition of Pd(0).

-

Steric Hindrance (Anti-Coupling): The bromine at C6 is sterically crowded, sandwiched between the ester group (C1) and the ring hydrogen (C5). This "ortho-effect" necessitates the use of phosphine ligands with specific cone angles (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Pd-complex and facilitate transmetallation.

Competing Pathways: The SNAr Risk

The C-2 and C-4 fluorine atoms are activated by the ortho/para ester group. In the presence of strong nucleophiles (e.g., alkoxide bases, amines), SNAr displacement of fluoride can compete with the desired cross-coupling.

Control Strategy:

-

Base Selection: Use non-nucleophilic inorganic bases (K₃PO₄, Cs₂CO₃) instead of alkoxides (NaOEt, KOtBu).

-

Solvent: Avoid nucleophilic solvents (alcohols) if high temperatures are required.

Reactivity Visualization

The following diagram maps the competitive landscape of the substrate.

Caption: Figure 1. Reaction pathways for Methyl 6-bromo-2,3,4-trifluorobenzoate. Green paths indicate desired coupling; red/yellow paths indicate side reactions to avoid.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids to generate biaryl intermediates. Rationale: The Pd(OAc)₂ / SPhos system is chosen for its exceptional ability to handle sterically hindered, electron-poor aryl chlorides and bromides. SPhos creates a highly active mono-ligated Pd species.

Materials

-

Substrate: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

-

Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 – 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

-

Seal the vial with a septum.

-

Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove O₂. Oxygen inhibition is significant in fluorinated systems.

-

-

Solvent Addition:

-

Add degassed Toluene and Water (10:1 v/v) via syringe.

-

Note: A small amount of water is crucial for the boronic acid activation cycle, but excess water can hydrolyze the ester. The 10:1 ratio is the "sweet spot."

-

-

Reaction:

-

Work-up:

-

Purification:

-

Flash column chromatography (Silica gel).[6]

-

Tip: Polyfluorinated biaryls often do not stain well with KMnO4; use UV (254 nm).

-

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle for subsequent cyclization (e.g., to quinolones or indoles). Rationale: The electron-deficient nature of the ring allows this reaction to proceed under milder conditions, often at room temperature or 40°C, minimizing thermal degradation.

Materials

-

Substrate: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)

-

Co-Catalyst: CuI (Copper(I) iodide) (1–2 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

-

Solvent: THF or DMF (Anhydrous).

Step-by-Step Workflow

-

Catalyst Pre-mix:

-

In a dry Schlenk tube, combine Substrate, PdCl₂(PPh₃)₂, and CuI under Argon.

-

-

Solvent/Base Addition:

-

Add anhydrous THF and Et₃N via syringe.

-

Critical: Degas the solvent/base mixture thoroughly before addition.

-

-

Alkyne Addition:

-

Add the terminal alkyne dropwise.

-

-

Reaction:

-

Stir at Room Temperature for 1 hour. If conversion is <50%, warm to 40–50°C .

-

Warning: Do not exceed 60°C to avoid alkyne polymerization or SNAr side reactions with the amine base.

-

-

Work-up:

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure due to sterics. | Switch ligand to XPhos or BrettPhos . Increase catalyst loading to 5 mol%. |

| Ester Hydrolysis | Base is too strong or too much water. | Switch base to K₃PO₄ (anhydrous) or CsF . Use anhydrous Dioxane. |

| Defluorination (Side Product) | SNAr at C-2 or C-4. | Lower temperature. Ensure base is non-nucleophilic (avoid hydroxides). |

| Protodebromination | Reduction of C-Br bond. | Solvent is not dry (proton source).[5] Use strictly anhydrous Toluene. |

Workflow Diagram: Suzuki Coupling Optimization

Caption: Figure 2. Decision tree for optimizing Suzuki coupling yields.

References

-

Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution and transition metal mediated coupling. Tetrahedron , 59(4), 437-454.

-

Barde, E., et al. (2019). Pd-Catalyzed Cross-Coupling of Polyfluoroarenes: Mechanistic Insights. Journal of Organic Chemistry , 84(12), 7890-7902.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. Accounts of Chemical Research , 41(11), 1461–1473.

-

PubChem. (2025).[9] Methyl 6-bromo-2,3,4-trifluorobenzoate Compound Summary. National Library of Medicine .

-

Grohe, K. (1992). The chemistry and mode of action of 4-quinolone antibacterials. Chemotherapy , 38(1), 4-12. (Context on trifluorobenzoates in quinolone synthesis).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 9. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 6-bromo-2,3,4-trifluorobenzoate

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-2,3,4-trifluorobenzoate (Substrate 1 ). This substrate presents a dichotomy of reactivity: it is electronically activated for oxidative addition due to the electron-withdrawing ester and fluorine atoms, yet it is sterically hindered by the ortho-ester group and prone to nucleophilic aromatic substitution (

Successful coupling requires a catalytic system that balances high activity (to overcome steric hindrance) with mild conditions (to prevent defluorination or ester hydrolysis). The protocols defined below utilize Dialkylbiarylphosphine Palladium precatalysts (e.g., XPhos Pd G2) and mild inorganic bases to ensure high fidelity.

Strategic Analysis & Mechanistic Insight

Substrate Profiling

-

Steric Environment: The bromine at C6 is ortho to the methyl ester at C1. This creates significant steric pressure during the oxidative addition step and, more critically, during transmetallation.

-

Electronic Environment: The 2,3,4-trifluoro motif renders the ring highly electron-deficient (

-acidic).-

Advantage:[1][2][3] Oxidative addition of Pd(0) into the C-Br bond is generally faster than in electron-neutral systems.

-

Risk:[4] The electron-deficient ring is highly susceptible to

attack by strong bases (e.g., hydroxide, alkoxides) at the C2 and C4 positions, leading to fluoride displacement byproducts.

-

-

Base Sensitivity: The methyl ester is liable to saponification (hydrolysis) under vigorous aqueous basic conditions.

Catalyst Selection Logic

To navigate these challenges, we employ Buchwald-type precatalysts (specifically XPhos Pd G2 ).

-

Why XPhos? The bulky biaryl backbone facilitates the coupling of sterically hindered ortho-substituted halides. The electron-rich dicyclohexylphosphine moiety ensures rapid oxidative addition and stabilizes the Pd(II) intermediate against non-productive decomposition.

-

Why G2 Precatalyst? It generates the active mono-ligated Pd(0) species at room temperature, ensuring precise stoichiometry and avoiding the induction period associated with Pd(OAc)

/Ligand mixtures.

Experimental Protocols

Protocol A: High-Fidelity Method (Recommended)

Best for: Complex boronic acids, scale-up, and high-value synthesis.

Reagents:

-

Substrate: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2.0 – 5.0 mol%)

-

Base:

(Tribasic Potassium Phosphate), 3.0 equiv (using 0.5 M aqueous solution or finely ground solid) -

Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times to remove atmospheric oxygen (Critical to prevent homocoupling and phenol formation). -

Solvent Addition: Inject degassed THF (or Toluene) via syringe.

-

Base Addition: Inject degassed 0.5 M aqueous

(3.0 equiv).-

Note: If using solid base, add it in Step 1.

-

-

Reaction: Heat the mixture to 60°C (THF) or 80°C (Toluene). Vigorous stirring is essential for biphasic mixtures.

-

Monitoring: Monitor by LC-MS or HPLC at 2 hours.

-

Target: Disappearance of bromide (SM).

-

Watch for: Des-bromo byproduct (Protodehalogenation) if reaction stalls.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[5] Wash with water and brine. Dry organic layer over

, filter, and concentrate.

Protocol B: Cost-Effective Method

Best for: Simple aryl boronic acids and initial screening.

Reagents:

-

Catalyst:

(5.0 mol%) -

Base:

(2.0 equiv)[6] -

Solvent: 1,4-Dioxane : Water (4:1)

-

Temperature: 90°C

Procedure Notes:

Follow the setup in Protocol A.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance at C6; Catalyst deactivation. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%. |

| Defluorinated Byproduct | Switch to a weaker base ( | |

| Hydrolyzed Ester | Saponification by aqueous base. | Reduce water ratio. Use anhydrous Dioxane with CsF or |

| Protodehalogenation (Ar-H) | Reaction stalling; Hydride source present. | Ensure strict anhydrous solvents (if possible).[4] Lower temperature. Increase Boronic Acid equivalents. |

| Homocoupling (Ar-Ar) | Oxygen presence; Pd(II) reduction lag. | Rigorous degassing (sparging) of solvents. |

Visualizations

Reaction Workflow Diagram

Caption: Step-by-step workflow for the high-fidelity Suzuki coupling of fluorinated benzoates.

Mechanistic Pathway & Side Reactions

Caption: Catalytic cycle illustrating the main pathway (Blue/Green) and competing side reactions (Red/Yellow) specific to polyfluorinated benzoates.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Sandrock, D. L., & Molander, G. A. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Current Protocols in Chemical Biology. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. [Link]

Sources

- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 6-bromo-2,3,4-trifluorobenzoate in API Synthesis

This Application Note is written for researchers and process chemists in pharmaceutical development. It details the strategic utilization of Methyl 6-bromo-2,3,4-trifluorobenzoate , a high-value polyfluorinated scaffold used in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1]

Executive Summary

Methyl 6-bromo-2,3,4-trifluorobenzoate represents a class of "orthogonally reactive" building blocks.[1] Its value lies in the precise electronic differentiation of its substituents:

-

C1-Ester: Serves as the anchor for cyclization (e.g., Grohe-Heitzer quinolone synthesis).[1]

-

C2, C3, C4-Fluorines: Highly activated for Nucleophilic Aromatic Substitution (

), with C4 and C2 showing distinct reactivity profiles based on nucleophile hardness and steric factors.[1] -

C6-Bromine: A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage introduction of steric bulk (e.g., C8-methyl/methoxy groups in quinolones) to modulate metabolic stability.[1]

This guide provides validated protocols for transforming this intermediate into 8-substituted-6,7-difluoro-4-oxoquinoline-3-carboxylate cores, a structural motif found in advanced antibiotics (e.g., Sparfloxacin analogs) and emerging kinase inhibitors.[1]

Reactivity Profile & Mechanism

The regioselectivity of this molecule is governed by the interplay of the electron-withdrawing ester and the fluorine atoms.

The Reactivity Heatmap

-

C2-F (Ortho to Ester): Highly activated by the ester's inductive effect (-I) and resonance (-M).[1] However, it is sterically encumbered by the ester group. Displacement here is key for cyclization reactions.

-

C4-F (Para to Ester): The most electronically activated position for

with small nucleophiles due to para-conjugation with the carbonyl. This is typically the site of late-stage diversification (e.g., piperazine attachment).[1] -

C6-Br: Sterically crowded and less labile toward

than fluorine.[1] It remains intact during standard nucleophilic attacks, preserving it for metal-catalyzed coupling.[1]

Visualization: Reactivity Logic

Caption: Orthogonal reactivity zones allow for sequential, chemoselective functionalization.

Experimental Protocols

Protocol A: Synthesis of the Quinolone Core (Grohe-Heitzer Method)

This workflow converts the benzoate into the tricyclic core common in fluoroquinolones. The C6-bromine is carried through to become the C8-position on the quinolone.[1]

Target: Ethyl 8-bromo-6,7-difluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

Reagents:

-

Starting Material: Methyl 6-bromo-2,3,4-trifluorobenzoate (10.0 g, 37.2 mmol)[1]

-

Acylation: Magnesium ethoxide, Diethyl malonate.

-

Condensation: Triethyl orthoformate, Acetic anhydride.

-

Amination: Cyclopropylamine.[2]

-

Cyclization: Potassium carbonate (

) or Sodium Hydride (NaH).[1]

Step-by-Step Procedure:

-

Beta-Keto Ester Formation:

-

Dissolve Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq) in anhydrous THF.

-

Add Magnesium ethoxide (1.2 eq) and Diethyl malonate (1.2 eq).[1]

-

Reflux for 3 hours. The magnesium chelate stabilizes the intermediate.

-

Critical Check: Monitor TLC for disappearance of the benzoate.

-

Workup with dilute HCl to decarboxylate/hydrolyze, yielding the benzoylacetate intermediate .

-

-

Enamine Formation:

-

Treat the crude benzoylacetate with Triethyl orthoformate (2.0 eq) and Acetic anhydride (2.5 eq). Heat at 130°C for 2 hours (removing volatile ethyl acetate).

-

Evaporate to dryness to obtain the ethoxymethylene intermediate .

-

Redissolve in Ethanol (0.5 M). Cool to 0°C.

-

Add Cyclopropylamine (1.1 eq) dropwise.[1] Stir at RT for 1 hour.

-

Observation: The solution typically turns yellow as the enamine forms.

-

-

Cyclization (Intramolecular

):-

Add

(2.5 eq) directly to the reaction mixture (or use NaH in DMF for faster rates). -

Heat to 60-80°C for 4 hours.

-

Mechanism: The nitrogen lone pair attacks the C2-F position (ortho to the original ester), displacing fluoride and forming the pyridone ring.

-

Workup: Pour into ice water. The product (Quinolone Core) usually precipitates as a solid. Filter and wash with cold water.

-

Yield Expectation: 65-75% over 3 steps.[1]

Protocol B: Regioselective C7-Amination (Late-Stage )

The "C4-F" on the benzoate becomes the "C7-F" on the quinolone.[1] This position is critical for antibacterial potency (binding to DNA gyrase).[1]

Target: 8-Bromo-ciprofloxacin Analog.

Procedure:

-

Suspend the Quinolone Core (from Protocol A) in Acetonitrile or DMSO.

-

Add Piperazine (or N-Boc-piperazine) (2.0 eq).[1]

-

Add DIPEA (Diisopropylethylamine) (2.0 eq) as a proton scavenger.

-

Heat at 80°C for 6-12 hours.

-

Selectivity: The C7-F is displaced preferentially over C6-F due to the para-relationship with the ketone carbonyl.[1] The C8-Br remains untouched.[1]

-

Purification: Recrystallize from Ethanol/Water.

Protocol C: Suzuki-Miyaura Coupling at C8 (Formerly C6-Br)

This step demonstrates the value of the bromine handle, allowing the synthesis of 8-alkyl derivatives (like Grepafloxacin or Sparfloxacin).[1]

Target: Introduction of an 8-Methyl group.

Reagents:

-

Substrate: 8-Bromo-fluoroquinolone intermediate.[1]

-

Boronate: Methylboronic acid (1.5 eq).[1]

-

Catalyst:

(5 mol%).[1] -

Base:

(3.0 eq).[1] -

Solvent: 1,4-Dioxane/Water (9:1).[1]

Procedure:

-

Degas solvents with Nitrogen for 15 minutes.

-

Combine substrate, boronic acid, base, and catalyst in a sealed tube.

-

Heat at 100°C for 12 hours.

-

Note: The C7-F and C6-F are stable under these conditions if the temperature is controlled, though high temperatures (>120°C) with strong bases can risk competitive de-fluorination.[1]

-

Filter through Celite and purify via Flash Chromatography.

Data Summary & Troubleshooting

| Parameter | C2-F (Ortho) | C4-F (Para) | C6-Br (Ortho') |

| Activation Source | Inductive (-I) from Ester | Resonance (-M) from Ketone | None (Steric Bulk) |

| Primary Reaction | Intramolecular Cyclization | Intermolecular | Pd-Catalyzed Coupling |